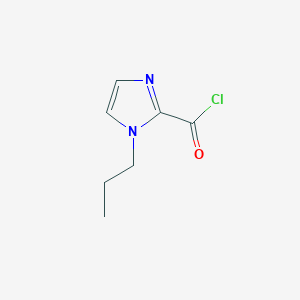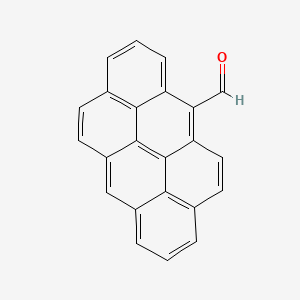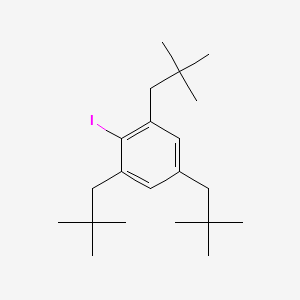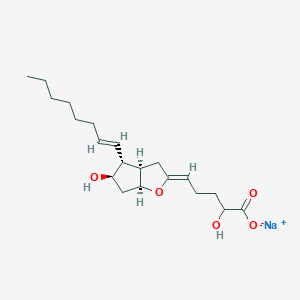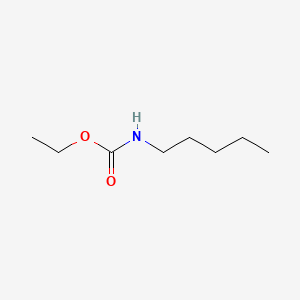
Carbamic acid, pentyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamicacid, N-pentyl-, ethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries. This particular compound is formed by the esterification of carbamic acid with N-pentyl alcohol and ethyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamicacid, N-pentyl-, ethyl ester can be synthesized through the esterification reaction between carbamic acid and N-pentyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of carbamicacid, N-pentyl-, ethyl ester involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
Carbamicacid, N-pentyl-, ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: Carbamic acid and N-pentyl alcohol.
Reduction: N-pentyl alcohol and ethyl alcohol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Carbamicacid, N-pentyl-, ethyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of carbamicacid, N-pentyl-, ethyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of carbamic acid and N-pentyl alcohol . In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Carbamicacid, N-pentyl-, ethyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, carbamicacid, N-pentyl-, ethyl ester is unique due to its specific combination of carbamic acid and N-pentyl alcohol, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl butanoate
- Propyl ethanoate
Properties
CAS No. |
7451-46-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl N-pentylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
FIUGUPUPNOFJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
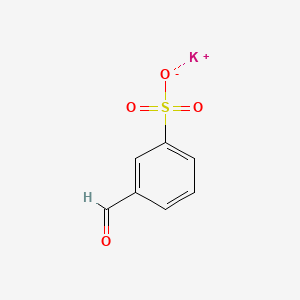

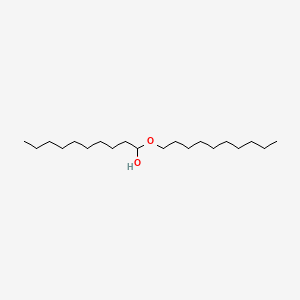


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
